Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)-
CAS No.: 777060-64-7
Cat. No.: VC17270700
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 777060-64-7 |
|---|---|
| Molecular Formula | C17H13NO2 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 1-phenyl-2-(2-phenyl-1,3-oxazol-5-yl)ethanone |
| Standard InChI | InChI=1S/C17H13NO2/c19-16(13-7-3-1-4-8-13)11-15-12-18-17(20-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |
| Standard InChI Key | SSLUMZQBIFGWJZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(O2)CC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)- is systematically named according to IUPAC guidelines as 1-phenyl-2-(2-phenyl-1,3-oxazol-5-yl)ethanone . Its molecular formula, C₁₇H₁₃NO₂, reflects a molecular weight of 263.296 g/mol . The structure comprises an oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3) substituted at position 5 with a phenyl group and at position 2 with a ketone-bearing phenyl ethyl group.
Structural Isomerism and Tautomerism
The oxazole ring’s aromaticity stabilizes the compound against tautomeric shifts, though substituent positioning influences reactivity. Unlike simpler oxazoles, the phenyl groups at positions 2 and 5 introduce steric hindrance, limiting rotational freedom and favoring planar conformations .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)- typically involves a cyclocondensation strategy:
Step 1: Formation of the Oxazole Core
A modified Robinson-Gabriel synthesis employs phenyl hydrazine and ethyl acetoacetate under acidic conditions to form a hydrazone intermediate, which undergoes cyclization via dehydration. For this compound, substituting ethyl acetoacetate with a phenyl-acetylated precursor introduces the ketone moiety :
Step 2: Functionalization
Post-cyclization, Friedel-Crafts acylation introduces the second phenyl group at position 2, though regioselectivity challenges necessitate careful catalyst selection (e.g., AlCl₃) .
Physicochemical Properties
Thermal Stability and Phase Behavior
While melting and boiling points remain undocumented, its structural analogs (e.g., 1-(4-methyl-2-phenyl-5-oxazolyl)ethanone) melt at 120–125°C, suggesting similar thermal stability . The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar organic solvents (e.g., DMSO, ethanol).
Crystallographic Insights
X-ray diffraction studies of related oxazoles reveal monoclinic crystal systems with π-π stacking between phenyl groups, likely contributing to this compound’s low solubility .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich oxazole ring undergoes electrophilic substitution at position 4, though steric hindrance from phenyl groups limits reactivity. Nitration and sulfonation require harsh conditions (e.g., fuming HNO₃, H₂SO₄) .
Nucleophilic Additions
The ketone group participates in nucleophilic additions, forming imines or hydrazones with amines/hydrazines. For example:
Oxidation and Reduction
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Oxidation: The ketone resists further oxidation, but the oxazole ring may degrade under strong oxidants (e.g., KMnO₄) .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole to a thiazolidine derivative, altering bioactivity.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Screenings against Staphylococcus aureus and Escherichia coli reveal moderate activity (MIC: 50–100 μg/mL), attributed to membrane disruption and efflux pump inhibition.
Enzyme Modulation
The ketone moiety chelates metal ions in enzyme active sites, potentially inhibiting cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Industrial and Research Applications
Pharmaceutical Intermediates
As a bifunctional scaffold, this compound serves in synthesizing kinase inhibitors and NSAID derivatives . For example, coupling with sulfonamides yields COX-2-selective anti-inflammatories.
Materials Science
Incorporated into polymers, its aromaticity enhances thermal stability, making it suitable for high-performance coatings .
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